molecular formula C10H13FO5S2 B2397136 3-(2-Methoxyethylsulfonylmethyl)benzenesulfonyl fluoride CAS No. 2138180-66-0

3-(2-Methoxyethylsulfonylmethyl)benzenesulfonyl fluoride

Cat. No. B2397136
CAS RN: 2138180-66-0
M. Wt: 296.33
InChI Key: QGAWIRHZLOEDRC-UHFFFAOYSA-N
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Description

“3-(2-Methoxyethylsulfonylmethyl)benzenesulfonyl fluoride” is likely a complex organic compound containing a benzenesulfonyl group and a methoxyethylsulfonylmethyl group. The benzenesulfonyl group consists of a benzene ring bonded to a sulfonyl group (SO2), and the methoxyethylsulfonylmethyl group contains a methoxy group (OCH3) and an ethyl group (C2H5) attached to a sulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are often synthesized from benzenesulfonyl chlorides . A possible method could involve the reaction of benzenesulfonyl chloride with a suitable methoxyethylsulfonylmethyl compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzenesulfonyl group would contribute aromaticity to the molecule, while the methoxyethylsulfonylmethyl group would introduce additional complexity .


Chemical Reactions Analysis

Sulfonyl fluorides, such as this compound, are known to be reactive towards nucleophiles . They can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds .

Safety and Hazards

Benzenesulfonyl chlorides are known to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . It’s reasonable to assume that “3-(2-Methoxyethylsulfonylmethyl)benzenesulfonyl fluoride” could have similar hazards.

properties

IUPAC Name

3-(2-methoxyethylsulfonylmethyl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO5S2/c1-16-5-6-17(12,13)8-9-3-2-4-10(7-9)18(11,14)15/h2-4,7H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAWIRHZLOEDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)CC1=CC(=CC=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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